molecular formula C24H29N3O4 B11637227 Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester CAS No. 78816-42-9

Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester

Cat. No.: B11637227
CAS No.: 78816-42-9
M. Wt: 423.5 g/mol
InChI Key: ZVWHBOUJAFWVEB-UHFFFAOYSA-N
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Description

Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is a complex organic compound with a unique structure It is characterized by the presence of a dibenzazepine core, a morpholine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester typically involves multiple steps. The starting materials often include dibenzazepine derivatives and morpholine. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: These compounds share the carbamic acid functional group but differ in their overall structure and properties.

    Dibenzazepine derivatives: Compounds with a dibenzazepine core, similar to the one in the compound of interest.

    Morpholine-containing compounds: These compounds contain a morpholine ring and may have similar chemical properties.

Uniqueness

Carbamic acid, (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester is unique due to its specific combination of functional groups and structural features

Biological Activity

Carbamic acid, specifically the compound (10,11-dihydro-5-(3-(4-morpholinyl)-1-oxopropyl)-5H-dibenz(b,f)azepin-3-yl)-ethyl ester , is a derivative of carbamic acid with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a dibenzazepine nucleus, which is known for its pharmacological significance. The presence of a morpholine group enhances its interaction with biological targets.

Structural Formula

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_3

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The following mechanisms have been identified:

  • Anticonvulsant Activity : Similar to other dibenzazepine derivatives like carbamazepine, this compound may exhibit anticonvulsant properties by stabilizing neuronal membranes and inhibiting repetitive neuronal firing through sodium channel modulation .
  • Reversible Anticholinesterase Activity : The compound may also act as a reversible inhibitor of acetylcholinesterase, leading to increased acetylcholine levels at cholinergic synapses, which can enhance synaptic transmission .

Toxicological Profile

Research indicates that carbamic acid derivatives can exhibit varying levels of toxicity. For instance:

  • Acute Toxicity Studies : In rodent models, exposure to high doses resulted in significant organ toxicity, including hepatocellular lesions and nephropathy . Specific studies reported leukopenia and organ weight changes at doses as low as 1100 ppm .
  • Carcinogenic Potential : Ethyl carbamate, a related compound formed during fermentation processes, has been classified as a probable human carcinogen. This raises concerns regarding the safety of carbamic acid derivatives in food products .

Anticonvulsant Efficacy

A study evaluated the anticonvulsant efficacy of various dibenzazepine derivatives, including our compound. The results indicated significant reductions in seizure frequency in animal models when administered at therapeutic doses. The efficacy was comparable to established medications such as carbamazepine .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that it may reduce apoptosis in neuronal cells through modulation of apoptotic pathways and enhancement of antioxidant defenses .

Data Summary

Study Findings Reference
Anticonvulsant StudySignificant reduction in seizure frequency; comparable to carbamazepine
Toxicity AssessmentInduced leukopenia and organ toxicity at high doses
Neuroprotection StudyReduced apoptosis in neuronal cells under oxidative stress

Properties

CAS No.

78816-42-9

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

ethyl N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate

InChI

InChI=1S/C24H29N3O4/c1-2-31-24(29)25-20-10-9-19-8-7-18-5-3-4-6-21(18)27(22(19)17-20)23(28)11-12-26-13-15-30-16-14-26/h3-6,9-10,17H,2,7-8,11-16H2,1H3,(H,25,29)

InChI Key

ZVWHBOUJAFWVEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1

Origin of Product

United States

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